molecular formula C20H26N2O B3851802 1-(2-methoxyphenyl)-4-(2-phenylpropyl)piperazine

1-(2-methoxyphenyl)-4-(2-phenylpropyl)piperazine

Cat. No. B3851802
M. Wt: 310.4 g/mol
InChI Key: GWYZUWALQDLSLF-UHFFFAOYSA-N
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Description

Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .


Synthesis Analysis

Piperazines can be synthesized in the laboratory by several methods . One of the most common methods is the reaction of a secondary amine with a suitable reagent such as a halogen compound .


Molecular Structure Analysis

The molecular structure of a piperazine depends on its substituents. It is a six-membered ring with two nitrogen atoms at opposite positions in the ring .


Chemical Reactions Analysis

Piperazines can undergo a variety of chemical reactions, including acylation and alkylation . They can also participate in the formation of larger ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of a piperazine will depend on its specific structure and substituents. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with different chemical reagents .

Mechanism of Action

The mechanism of action of a piperazine compound would depend on its structure and the nature of any substituents present on the ring. Some piperazine compounds are used as drugs and their mechanisms of action can involve interactions with various types of receptors in the body .

Safety and Hazards

The safety and hazards associated with a specific piperazine compound would depend on its structure and substituents. Some piperazines are safe for use in humans and animals, while others can be toxic or have potential for abuse .

Future Directions

The future directions for research into piperazines could involve the development of new synthetic methods, the discovery of new pharmacologically active piperazines, and investigations into the mechanisms of action of these compounds .

properties

IUPAC Name

1-(2-methoxyphenyl)-4-(2-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-17(18-8-4-3-5-9-18)16-21-12-14-22(15-13-21)19-10-6-7-11-20(19)23-2/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYZUWALQDLSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-4-(2-phenylpropyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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